molecular formula C12H15NO B1352596 5-Methoxy-2,3,3-trimethyl-3H-indole CAS No. 31241-19-7

5-Methoxy-2,3,3-trimethyl-3H-indole

Cat. No. B1352596
CAS RN: 31241-19-7
M. Wt: 189.25 g/mol
InChI Key: UOGHZHPESMATDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062682

Procedure details

A mixture of 0.18 mole of 4-methoxy-phenylhydrazine, 0.27 mole of methyl isopropylketone, 5 drops of acetic acid and 300 ml of ethanol was refluxed for 3 h, whereupon the solvent was evaporated. The dark residue (28 g of hydrazone) was dissolved in 125 ml of ethanol. After adding 54 ml of a 15% by weight solution of concentrated sulphuric acid in ethanol the mixture was refluxed for 2.5 h. The white precipitate (ammonium sulphate) was filtered and the filtrate was diluted with 750 ml of water, neutralized with a few ml of aqueous 5N sodium hydroxide and extracted with ether. The dried extract was distilled in vacuo. Boiling point: 138°-142° C/8 mm Hg.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.27 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][C:12]([CH:14]([CH3:16])[CH3:15])=O>C(O)(=O)C.C(O)C>[CH3:11][C:12]1[C:14]([CH3:16])([CH3:15])[C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=2[N:9]=1

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
0.27 mol
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h, whereupon the solvent
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The dark residue (28 g of hydrazone) was dissolved in 125 ml of ethanol
ADDITION
Type
ADDITION
Details
After adding 54 ml of a 15% by weight solution of concentrated sulphuric acid in ethanol the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The white precipitate (ammonium sulphate) was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 750 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The dried extract
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=NC2=C(C1(C)C)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.